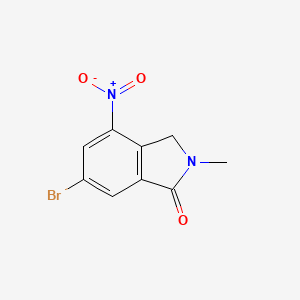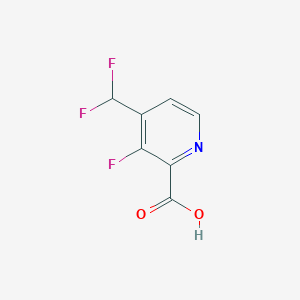
4-(Difluoromethyl)-3-fluoropicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-fluoropicolinic acid is a fluorinated organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of both difluoromethyl and fluorine substituents on the picolinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluoropicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of fluorine atoms into the picolinic acid core can be achieved through halogenation reactions. For instance, starting with 3-fluoropicolinic acid, a difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide under basic conditions.
Substitution Reactions: The difluoromethyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of a suitable nucleophile with a precursor molecule that contains a leaving group, such as a halide.
Oxidation and Reduction: Depending on the specific synthetic pathway, oxidation or reduction steps may be required to achieve the desired functional groups on the picolinic acid core.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and yield.
Green Chemistry Principles: Adopting environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-3-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides, such as bromine or chlorine, and nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
科学的研究の応用
4-(Difluoromethyl)-3-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for drug development.
Industry: In the agrochemical industry, fluorinated picolinic acids are investigated for their herbicidal and pesticidal properties.
作用機序
The mechanism by which 4-(Difluoromethyl)-3-fluoropicolinic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
類似化合物との比較
Similar Compounds
3-Fluoropicolinic Acid: Lacks the difluoromethyl group, making it less hydrophobic and potentially less bioactive.
4-(Trifluoromethyl)-3-fluoropicolinic Acid: Contains an additional fluorine atom, which may further enhance its chemical stability and biological activity.
4-(Difluoromethyl)-2-fluoropicolinic Acid: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and interactions.
Uniqueness
4-(Difluoromethyl)-3-fluoropicolinic acid is unique due to the specific positioning of its fluorine atoms, which can significantly influence its chemical properties and biological interactions. The difluoromethyl group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C7H4F3NO2 |
|---|---|
分子量 |
191.11 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-3(6(9)10)1-2-11-5(4)7(12)13/h1-2,6H,(H,12,13) |
InChIキー |
OIKJNQJSXSWBQO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


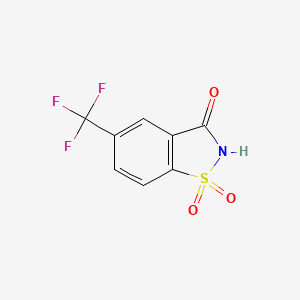

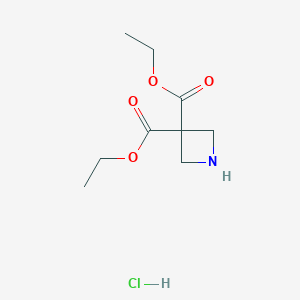

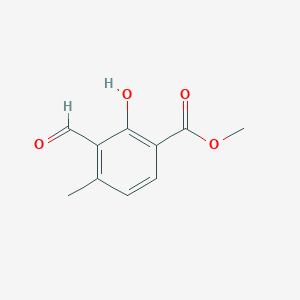
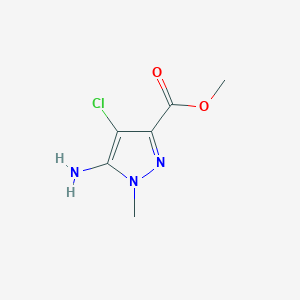
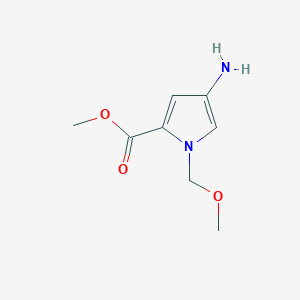
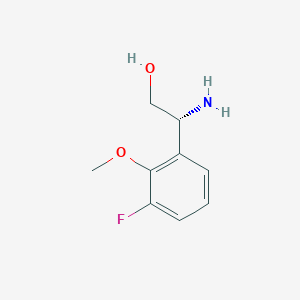
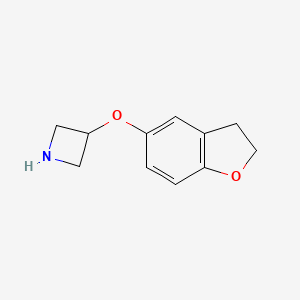
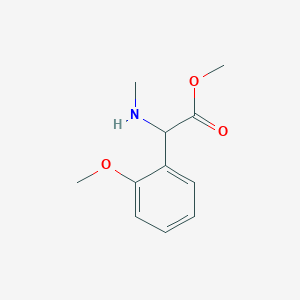
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
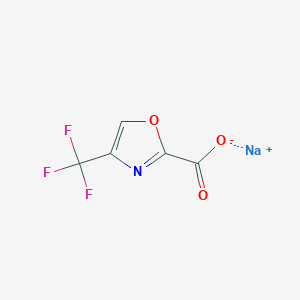
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
